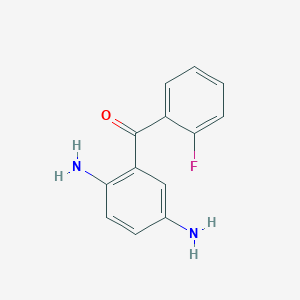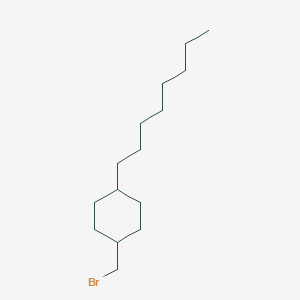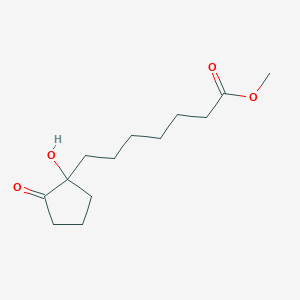![molecular formula C10H18S B14475532 1-[(Propan-2-yl)sulfanyl]hepta-1,5-diene CAS No. 72087-75-3](/img/structure/B14475532.png)
1-[(Propan-2-yl)sulfanyl]hepta-1,5-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Propan-2-yl)sulfanyl]hepta-1,5-diene is an organic compound characterized by the presence of a sulfanyl group attached to a hepta-1,5-diene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Propan-2-yl)sulfanyl]hepta-1,5-diene typically involves the reaction of hepta-1,5-diene with a propan-2-yl sulfanyl reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the high quality of the final product.
化学反応の分析
Types of Reactions
1-[(Propan-2-yl)sulfanyl]hepta-1,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
1-[(Propan-2-yl)sulfanyl]hepta-1,5-diene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-[(Propan-2-yl)sulfanyl]hepta-1,5-diene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.
類似化合物との比較
Similar Compounds
Hepta-1,5-diene: A simpler analog without the sulfanyl group.
1-[(Methylsulfanyl)hepta-1,5-diene: A similar compound with a methyl group instead of a propan-2-yl group.
1-[(Propan-2-yl)sulfanyl]hex-1,5-diene: A compound with a shorter carbon chain.
Uniqueness
1-[(Propan-2-yl)sulfanyl]hepta-1,5-diene is unique due to the presence of the propan-2-yl sulfanyl group, which imparts distinct chemical and physical properties
特性
CAS番号 |
72087-75-3 |
|---|---|
分子式 |
C10H18S |
分子量 |
170.32 g/mol |
IUPAC名 |
1-propan-2-ylsulfanylhepta-1,5-diene |
InChI |
InChI=1S/C10H18S/c1-4-5-6-7-8-9-11-10(2)3/h4-5,8-10H,6-7H2,1-3H3 |
InChIキー |
HSVWDPFOCNWKPS-UHFFFAOYSA-N |
正規SMILES |
CC=CCCC=CSC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)

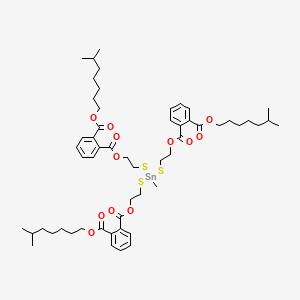
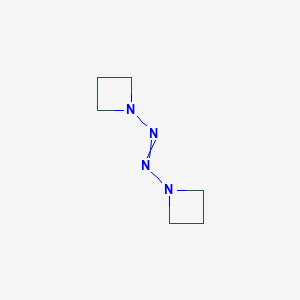


![N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide](/img/structure/B14475485.png)
![4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane](/img/structure/B14475490.png)
![(1,4-Phenylene)bis[(2-hydroxyphenyl)methanone]](/img/structure/B14475498.png)
